molecular formula C18H22FN5O2S B6079565 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine

4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B6079565
M. Wt: 391.5 g/mol
InChI Key: CCJCPLBVIAHKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have a high affinity for the protein Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling.

Mechanism of Action

4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine binds to the active site of BTK and inhibits its activity. BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine leads to decreased B-cell receptor signaling, which ultimately results in decreased survival and proliferation of B-cells. This mechanism of action makes 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine a promising candidate for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine has been shown to have potent inhibitory effects on BTK activity. This leads to decreased B-cell receptor signaling, which ultimately results in decreased survival and proliferation of B-cells. 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine has also been shown to have anti-inflammatory effects, which makes it a promising candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine in lab experiments is its high potency and selectivity for BTK. This makes it a valuable tool for studying B-cell receptor signaling and its role in various diseases. However, one of the limitations of using 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine in lab experiments is its potential toxicity and off-target effects. Careful consideration should be given to the dose and duration of treatment when using 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine in lab experiments.

Future Directions

There are several future directions for the study of 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine. One area of research is the development of more potent and selective BTK inhibitors. Another area of research is the combination of 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine with other therapies, such as chemotherapy and immunotherapy, for the treatment of B-cell malignancies and autoimmune diseases. Additionally, the use of 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine in preclinical animal models and clinical trials will provide valuable insights into its safety and efficacy for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-(3-fluorophenylsulfonyl)piperazine with 6-chloro-2-methylthieno[3,2-d]pyrimidin-4(3H)-one in the presence of a base. This reaction yields 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-chloro-2-methylthieno[3,2-d]pyrimidine. The second step involves the reaction of this intermediate with 1-pyrrolidinecarboxylic acid in the presence of a base. This reaction yields the final product, 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine.

Scientific Research Applications

4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent inhibitory effects on BTK, which plays a crucial role in B-cell receptor signaling. This makes 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine a promising candidate for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine has also been shown to have potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

properties

IUPAC Name

4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2S/c19-15-4-3-5-16(12-15)27(25,26)24-10-8-23(9-11-24)18-13-17(20-14-21-18)22-6-1-2-7-22/h3-5,12-14H,1-2,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJCPLBVIAHKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(3-Fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine

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